![molecular formula C22H19ClN2O B2987134 2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole CAS No. 433698-52-3](/img/structure/B2987134.png)
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
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Description
The compound “2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole” has a molecular formula of C22H19ClN2O and an average mass of 362.852 Da .
Synthesis Analysis
While specific synthesis details for this compound were not found, benzimidazole derivatives have been synthesized and studied for their antiproliferative and antimicrobial activities . The synthesis of benzimidazole compounds often involves the reaction of o-phenylenediamines with various reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring system attached to a phenylethyl group and a chlorophenoxy group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H19ClN2O and an average mass of 362.852 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antiproliferative Activity
This benzimidazole derivative has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that similar compounds exhibit good to potent antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma), A498 (kidney carcinoma), HeLa (cervical cancer), A375 (melanoma), and HepG2 (hepatocellular carcinoma) cells. They are tested using MTT assays to determine their effectiveness in inhibiting cancer cell growth .
Antimicrobial Properties
Benzimidazole derivatives are also known for their antimicrobial activities. They have been tested against a range of bacteria and fungi, showing moderate activity. Some derivatives, particularly those with a phenoxy methyl group, have shown significant activity against Candida species, a common fungal pathogen .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between these compounds and target proteins. These studies help identify potential targets for the antiproliferative effects of the synthesized compounds. The docking scores correlate with the observed antiproliferative activity, suggesting a strong binding affinity to certain proteins .
Drug Development
The pharmacological properties of benzimidazole derivatives make them a subject of interest in drug development. Their structural similarity to naturally occurring nucleotides allows them to interact with biological macromolecules, making them potential candidates for therapeutic drugs .
Biological Activity Investigation
Nitrogen-containing heterocycles like benzimidazoles are vital for investigating biological activities due to their bioactive nature. They are often used in research to explore new treatments for various diseases, given their known pharmacological and biological activities .
Synthesis of Novel Compounds
Benzimidazole derivatives serve as key intermediates in the synthesis of novel compounds. They can undergo various chemical reactions to create new molecules with potential biological activities. This makes them valuable in medicinal chemistry research for the design and synthesis of new drugs .
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16(17-7-3-2-4-8-17)25-21-10-6-5-9-20(21)24-22(25)15-26-19-13-11-18(23)12-14-19/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNRRJJTZBHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole |
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